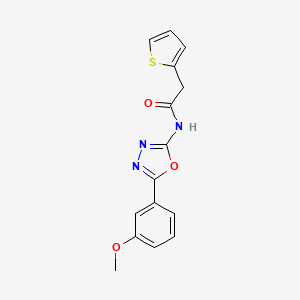

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

The compound N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-methoxyphenyl group and at the 2-position with a thiophen-2-yl acetamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery. The 3-methoxyphenyl group contributes electron-donating effects, while the thiophene ring may enhance π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-20-11-5-2-4-10(8-11)14-17-18-15(21-14)16-13(19)9-12-6-3-7-22-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPZDRIOLSQSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring and a thiophene moiety. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological properties.

Research indicates that compounds containing the oxadiazole ring exhibit various mechanisms of action, including:

- Anticancer Activity : Compounds with oxadiazole derivatives have been shown to induce apoptosis in cancer cells. For example, studies have demonstrated that similar oxadiazole derivatives promote phosphatidylserine flipping, cytochrome c release from mitochondria, and caspase activation, suggesting the activation of apoptotic pathways through the intrinsic pathway .

- Antimicrobial Properties : Oxadiazoles are noted for their antimicrobial activity against various pathogens. The compound's derivatives have been tested for their minimum inhibitory concentration (MIC) against bacteria like Staphylococcus aureus, showing significant activity .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Anticancer Efficacy : A study highlighted the anticancer effects of a related oxadiazole derivative exhibiting IC50 values ranging from 0.20–2.58 μM across various cancer cell lines. This study emphasized the potential for clinical translation as an inhibitor of metastatic tumor cells .

- Antimicrobial Evaluation : In another investigation, derivatives of oxadiazole were tested against multiple bacterial strains, revealing MIC values as low as 0.22 μg/mL for the most active compounds . This suggests strong potential for development into therapeutic agents against resistant bacterial strains.

- Antiviral Activity : Research has indicated that oxadiazoles can act as effective agents against RNA viruses, showcasing their potential in antiviral drug development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene rings. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular:

- IC50 Values: Compounds similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide have demonstrated IC50 values ranging from 0.49 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel . This suggests a broad-spectrum anticancer activity that warrants further investigation.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies indicate that compounds with similar structures exhibit potent antifungal activities against pathogens like Fusarium oxysporum. For example:

- Efficacy: Some synthesized derivatives showed EC50 values lower than commercial fungicides, indicating their potential as effective agricultural fungicides .

Case Studies

In pharmacological evaluations, compounds similar to this compound were tested against various cancer cell lines and showed promising results in terms of selectivity and potency .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs reported in the literature:

Key Trends in Activity and Properties

Antimicrobial Activity :

- Derivatives with 4-chlorophenyl (e.g., 6f, 6o) or benzofuran-2-yl (e.g., 2a) substituents exhibit potent antimicrobial activity, likely due to enhanced lipophilicity and membrane interaction .

- The target compound’s 3-methoxyphenyl group may reduce cytotoxicity compared to chlorophenyl analogs, as electron-donating methoxy groups are less likely to induce oxidative stress .

Anticancer Potential: Compounds with bulky hydrophobic groups (e.g., 5,6,7,8-tetrahydronaphthalen-2-yloxy in compound 8) show strong MMP-9 inhibition and selective cytotoxicity against cancer cells, suggesting the target’s thiophene group could mimic these interactions . Indole- and benzothiazole-containing analogs (e.g., 2a) demonstrate high yields and thermal stability, indicating the target compound’s synthesis may benefit from similar protocols .

Structural Determinants of Toxicity: Derivatives with N-alkyl/aryl acetamide groups (e.g., 6a–o) generally exhibit low hemolytic activity, except those with strong electron-withdrawing substituents (e.g., 6g, 6j) . The 3-methoxy group in the target compound may improve solubility and reduce non-specific binding compared to nitro- or chloro-substituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves forming the oxadiazole ring via cyclization of a hydrazide precursor (e.g., from 3-methoxyphenylcarboxylic acid hydrazide) followed by acylation with 2-(thiophen-2-yl)acetyl chloride. Key steps include:

- Cyclization : Performed in anhydrous solvents (e.g., POCl₃ or DMF) under reflux (80–100°C) for 6–12 hours .

- Acylation : Conducted in dichloromethane or THF with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Optimization focuses on solvent polarity, temperature control, and stoichiometric ratios to achieve yields >70% .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 355.08) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O of methoxy group) .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water but highly soluble in DMSO, DMF, and dichloromethane. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Stable at room temperature in dark, dry conditions for >6 months. Degrades at pH <3 or >11 via hydrolysis of the acetamide bond .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. MESP maps highlight electron-rich regions (oxadiazole N-atoms and thiophene S-atom) as potential reaction sites .

- Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes like COX-2 or kinases), guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Assays : Test across a wide concentration range (0.1–100 µM) to identify IC₅₀ values and differentiate cytotoxic vs. cytostatic effects .

- Target-Specific Assays : Use enzyme inhibition kits (e.g., β-lactamase for antimicrobial activity) and apoptosis markers (e.g., caspase-3 for anticancer activity) to isolate mechanisms .

- SAR Comparisons : Modify substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to assess activity shifts .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on the oxadiazole ring?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation occurs preferentially at the oxadiazole C-5 position due to electron-withdrawing effects. Use HNO₃/H₂SO₄ at 0°C for nitration or NBS in CCl₄ for bromination .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance electrophile activation, while protic solvents (e.g., ethanol) reduce reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.